1,2-Difluoro-4-iodobenzene
Overview
Description
1,2-Difluoro-4-iodobenzene: is an organic compound with the molecular formula C6H3F2I . It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one by an iodine atom. This compound is typically a clear, colorless to slightly brown liquid . It is used in various chemical synthesis processes due to its unique reactivity.
Mechanism of Action
Target of Action
Safety data sheets indicate that it may cause respiratory irritation , suggesting that the respiratory system could be a potential target.
Mode of Action
It’s known to be used in the functionalization of si substrate, via heck arylation and alkyl suzuki coupling reaction . This suggests that it may interact with its targets through these chemical reactions.
Pharmacokinetics
It is known that the compound has low gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
Safety data sheets indicate that it may cause skin and eye irritation, as well as respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Difluoro-4-iodobenzene can be synthesized through several methods. One common method involves the iodination of 1,2-difluorobenzene. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the benzene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions. These reactions are carried out in specialized reactors that ensure precise control over temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Difluoro-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura and Heck reactions, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
1,2-Difluoro-4-iodobenzene has several applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, especially in the synthesis of drug candidates.
Industry: It is used in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
1,2-Difluorobenzene: Lacks the iodine atom, making it less reactive in certain coupling reactions.
4-Iodobenzene: Lacks the fluorine atoms, resulting in different reactivity and applications.
1,3-Difluoro-4-iodobenzene: Similar structure but different substitution pattern, leading to variations in reactivity and use.
Uniqueness: 1,2-Difluoro-4-iodobenzene is unique due to the combined presence of both fluorine and iodine atoms, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1,2-difluoro-4-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2I/c7-5-2-1-4(9)3-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSASJELKLBIMSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369133 | |
Record name | 1,2-Difluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64248-58-4 | |
Record name | 1,2-Difluoro-4-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64248-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Difluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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